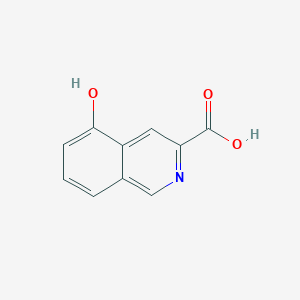
5-Hydroxyisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyisoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by oxidation. One common method is the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The specific conditions for synthesizing this compound may vary, but generally involve heating and acidic media.
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other similar methods that allow for efficient production. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include sulfuric acid and other strong acids.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential antibacterial activity against various plant pathogens.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new antibacterial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various pharmaceuticals.
Quinoline: Known for its use in antimalarial drugs such as chloroquine.
Hydroquinoline: A reduced form of quinoline, used in various chemical reactions.
Uniqueness: 5-Hydroxyisoquinoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
5-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-6-5-11-8(10(13)14)4-7(6)9/h1-5,12H,(H,13,14) |
InChI-Schlüssel |
TVTFESHSLSVRRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C(=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















